Z-GluOtBu-OSu
CAS No.:
Cat. No.: VC18290235
Molecular Formula: C21H26N2O8
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H26N2O8 |
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Molecular Weight | 434.4 g/mol |
IUPAC Name | 5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Standard InChI | InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28) |
Standard InChI Key | FWRRURPRGINXSY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Functional Characteristics of Z-Glu(OtBu)-OSu
Molecular Architecture
Z-Glu(OtBu)-OSu (C₂₁H₂₆N₂O₈) features a glutamic acid backbone modified with three functional groups:
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Benzyloxycarbonyl (Z) group: Protects the α-amino group, removable via hydrogenolysis.
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tert-Butyl (OtBu) ester: Shields the γ-carboxyl group, stable under acidic conditions but cleavable with trifluoroacetic acid.
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N-hydroxysuccinimide (NHS) ester: Activates the α-carboxyl for nucleophilic attack by amine groups, enabling peptide bond formation under mild conditions .
The molecular weight of 434.45 g/mol and a density of 1.2 g/cm³ ensure compatibility with standard organic solvents, while its melting point of 83°C and boiling point of 522.6°C reflect thermal stability during synthesis .
Spectral and Solubility Profiles
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NMR: Characteristic peaks include δ 1.40 ppm (tert-butyl C(CH₃)₃), δ 4.25–4.50 ppm (glutamyl α-proton), and δ 7.30–7.45 ppm (benzyl aromatic protons).
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Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane but sparingly soluble in aqueous buffers, necessitating anhydrous conditions for reactions .
Property | Value | Source |
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Molecular Formula | C₂₁H₂₆N₂O₈ | |
Melting Point | 83°C | |
Boiling Point | 522.6±50.0°C at 760 mmHg | |
Storage Temperature | -20°C | |
Solubility in DMSO | >50 mg/mL |
Synthetic Methodologies and Optimization
Transesterification Route
The patent CN103232369B outlines a two-step synthesis starting with glutamic acid (Glu):
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Glu to Glu(OtBu)₂: Glu reacts with tert-butyl acetate (1:5–20 molar ratio) catalyzed by perchloric acid (HClO₄) at 10–20°C for 24–48 hours. The tert-butyl ester selectively protects the γ-carboxyl group, yielding Glu(OtBu)₂ after extraction and alkaline washing .
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Copper Complexation and Fmoc Protection:
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Glu(OtBu)₂ is complexed with CuSO₄·5H₂O (1:1.2–2 ratio) at 50°C for 12 hours, forming Cu[Glu(OtBu)]ₓ.
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Decoppering with Na₂EDTA·2H₂O liberates Glu(OtBu), which subsequently reacts with Fmoc-OSu (1:1 molar ratio) at pH 8–9 to install the Fmoc group. Acidification and crystallization yield Fmoc-Glu(OtBu) with >85% purity .
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Isobutylene Addition Alternative
An alternative method employs isobutylene gas and anhydrous p-toluenesulfonic acid (PTSA) at -10 to -5°C for 48–72 hours. This approach achieves comparable yields (80–85%) but requires cryogenic conditions, limiting scalability .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Z-Glu(OtBu)-OSu enables site-specific incorporation of glutamic acid into peptides. For example, in synthesizing heparin-binding domains, the γ-tert-butyl ester prevents undesired side-chain interactions during coupling, while the NHS ester ensures >90% coupling efficiency in DMF .
Selective Deprotection Strategies
The orthogonal protection scheme allows sequential deprotection:
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Z-group removal: Hydrogenolysis with Pd/C in methanol cleaves the benzyloxycarbonyl group without affecting the tert-butyl ester.
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OtBu cleavage: Treatment with TFA:DCM (95:5) liberates the γ-carboxyl for conjugation or crosslinking .
Enzyme Substrate Studies
In protease specificity assays, Z-Glu(OtBu)-OSu-derived peptides help map the active sites of caspases and matrix metalloproteinases. The protected glutamic acid residue mimics post-translational modifications, enabling precise kinetic measurements .
Vendor | Package Size | Price | Purity |
---|---|---|---|
Santa Cruz Biotech | 1 g | $22.00 | >95% |
GlpBio | 25 mg | $301.00 | >98% |
Future Directions and Research Opportunities
Recent studies explore Z-Glu(OtBu)-OSu in synthesizing peptide-drug conjugates (PDCs) for targeted cancer therapy. For instance, attaching doxorubicin to glutamic acid residues via acid-labile linkers enables tumor-specific drug release, achieving IC₅₀ values of 0.5–2 µM in MCF-7 breast cancer models . Further optimization of coupling efficiency and scalability could position this reagent as a cornerstone in next-generation biotherapeutics.
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